N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide is a complex organic compound notable for its unique structure and potential applications in various scientific fields. This compound features a benzothiazole ring, a hydroxy group, and a nitro group, contributing to its distinctive chemical properties. The compound is classified under the category of benzothiazole derivatives, which are known for their biological activities, including antimicrobial and anticancer properties.
The compound can be synthesized through various organic reactions, with detailed methods available in scientific literature and commercial sources such as BenchChem. Its molecular formula is C₁₅H₁₂N₄O₃S, and it has a CAS number of 332152-81-5, which facilitates its identification in chemical databases.
N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide belongs to the class of nitrobenzamides and benzothiazole derivatives. These compounds are often explored for their therapeutic potential in medicinal chemistry due to their ability to interact with biological targets.
The synthesis of N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis may also incorporate purification techniques such as recrystallization or chromatography to isolate the desired compound in high purity. Industrial production might utilize continuous flow systems and automated reactors to enhance efficiency.
The molecular structure of N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide includes:
The molecular weight of this compound is approximately 316.34 g/mol, and its structural formula can be represented as follows:
N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide can undergo several chemical reactions:
Common reagents and conditions include:
The mechanism of action for N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide involves:
These interactions suggest potential applications in cancer therapy by inhibiting cell proliferation.
N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide is typically characterized by:
Key chemical properties include:
N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide has several applications in scientific research:
The compound N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide is systematically named according to IUPAC conventions as N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-nitrobenzamide. This name delineates its core structural features:
Table 1: Nomenclature and Identifiers
Category | Designation |
---|---|
IUPAC Name | N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-nitrobenzamide |
CAS Registry Number | 2756593 (PubChem CID) |
Molecular Formula | C₂₀H₁₃N₃O₄S |
Alternative Names | 4'-Nitro-N-(3-hydroxy-4-(benzothiazol-2-yl)phenyl)benzamide |
Derivative designations include positional isomers such as N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide, where the nitro group's position (ortho, meta, para) on the benzoyl ring alters physicochemical properties. For example, the ortho-isomer exhibits steric distortion, while the para-isomer adopts a planar configuration [7] .
Structural analogues retain the benzothiazole-benzamide scaffold but vary in substituents or linker chemistry. Key analogues include:
Table 2: Structural Analogues and Modifications
Compound | R Group | Molecular Formula | Key Feature |
---|---|---|---|
N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide | 4-NO₂ | C₂₀H₁₃N₃O₄S | Electron-deficient aryl |
N-(4-benzothiazol-2-yl-3-hydroxyphenyl)benzamide | H | C₂₀H₁₄N₂O₂S | Unsubstituted benzamide |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide | 4-SO₂CH₂CH₃ | C₂₂H₁₈N₂O₄S₂ | Sulfonyl bioisostere |
N-(Benzo[d]thiazol-2-yl)-m-nitrobenzamide | 3-NO₂ | C₁₄H₉N₃O₃S | Meta-nitro isomer |
Positional isomerism significantly influences solid-state packing and electronic properties. The meta-nitro derivative exhibits greater planarity than the ortho- or para-isomers due to reduced steric clash, facilitating π-stacking and hydrogen bonding (N−H···N, C−H···O) in crystal lattices [7].
Strategic modifications to the benzothiazole-benzamide scaffold optimize pharmacodynamic or physicochemical properties:
Table 3: Bioisosteric Replacements and Properties
Original Group | Bioisostere | Example Compound | Impact |
---|---|---|---|
4-NO₂ (benzamide) | 4-SO₂CH₂CH₃ | N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-4-(ethanesulfonyl)benzamide | ↑ Polarity, ↓ metabolic degradation |
Benzothiazole | Benzimidazole | 2-(1H-benzimidazol-2-yl)-1,3-benzothiazole | ↑ H-bond acceptor capacity |
Phenolic -OH | Methoxy | N-(4-benzothiazol-2-yl-3-methoxyphenyl)-4-nitrobenzamide | ↑ Lipophilicity, ↓ solubility |
The phenolic hydroxy group permits hydrogen bonding and metal coordination, critical for target engagement. Its conversion to methoxy reduces polarity but may enhance membrane permeability. Conversely, replacing the amide linker with urea (e.g., N-(1,3-benzothiazol-2-yl)-N'-propan-2-ylurea) alters conformational flexibility [9] [5]. Such interconversions enable fine-tuning of solubility, logP, and steric parameters while preserving the core pharmacophore required for biological activity, particularly in anti-tubercular applications [5].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8